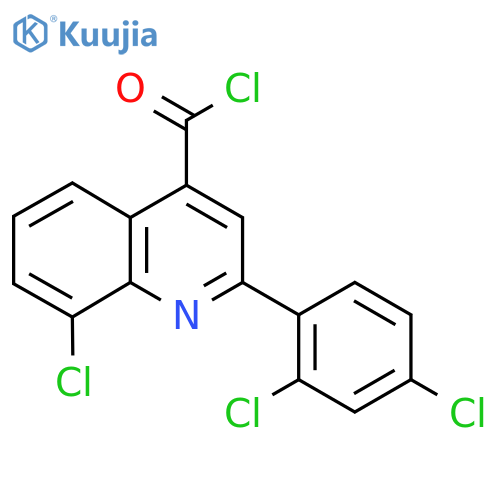Cas no 1160256-69-8 (8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride)

1160256-69-8 structure
商品名:8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride
CAS番号:1160256-69-8
MF:C16H7Cl4NO
メガワット:371.044880151749
MDL:MFCD03422885
CID:4682342
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 8-CHLORO-2-(2,4-DICHLOROPHENYL)QUINOLINE-4-CARBONYL CHLORIDE
- STL197203
- BBL014794
- R7580
- 4-quinolinecarbonyl chloride, 8-chloro-2-(2,4-dichlorophenyl)-
- 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride
-
- MDL: MFCD03422885
- インチ: 1S/C16H7Cl4NO/c17-8-4-5-10(13(19)6-8)14-7-11(16(20)22)9-2-1-3-12(18)15(9)21-14/h1-7H
- InChIKey: KLVZZSPAFBMLQR-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC2C(C(=O)Cl)=CC(C3C=CC(=CC=3Cl)Cl)=NC=21
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 421
- トポロジー分子極性表面積: 30
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB378792-500mg |
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride; . |
1160256-69-8 | 500mg |
€269.00 | 2025-02-22 | ||
| TRC | C052195-500mg |
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl Chloride |
1160256-69-8 | 500mg |
$ 450.00 | 2022-06-06 | ||
| abcr | AB378792-1 g |
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride |
1160256-69-8 | 1g |
€322.50 | 2023-05-19 | ||
| Chemenu | CM266851-1g |
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride |
1160256-69-8 | 97% | 1g |
$291 | 2022-06-14 | |
| abcr | AB378792-5 g |
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride |
1160256-69-8 | 5g |
€907.00 | 2023-05-19 | ||
| Ambeed | A705165-1g |
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride |
1160256-69-8 | 97% | 1g |
$267.0 | 2024-04-26 | |
| TRC | C052195-1000mg |
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl Chloride |
1160256-69-8 | 1g |
$ 720.00 | 2022-06-06 | ||
| A2B Chem LLC | AI10363-1g |
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride |
1160256-69-8 | >95% | 1g |
$509.00 | 2024-04-20 | |
| abcr | AB378792-5g |
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride; . |
1160256-69-8 | 5g |
€877.00 | 2025-02-22 | ||
| A2B Chem LLC | AI10363-500mg |
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride |
1160256-69-8 | >95% | 500mg |
$467.00 | 2024-04-20 |
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride 関連文献
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
1160256-69-8 (8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride) 関連製品
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 5587-61-1(Triisocyanato(methyl)silane)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1160256-69-8)8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride

清らかである:99%
はかる:1g
価格 ($):240.0